molecular formula C19H16ClNO2S B11368412 N-(2-chlorophenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide

N-(2-chlorophenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11368412
M. Wt: 357.9 g/mol
InChI Key: AWOOVXYNTQSRDZ-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a 2-chlorophenyl group, a methoxy group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 2-chlorophenylamine: This can be synthesized by the reduction of 2-chloronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of 3-methoxybenzoyl chloride: This intermediate is prepared by reacting 3-methoxybenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 2-chlorophenylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while reduction of a nitro group can yield 2-chlorophenylamine.

Scientific Research Applications

N-(2-CHLOROPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-3-methoxybenzamide: Lacks the thiophen-2-ylmethyl group, which may affect its biological activity and applications.

    N-(2-chlorophenyl)-3-methoxy-N-methylbenzamide: Contains a methyl group instead of the thiophen-2-ylmethyl group, leading to different chemical properties.

Uniqueness

N-(2-CHLOROPHENYL)-3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C19H16ClNO2S

Molecular Weight

357.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16ClNO2S/c1-23-15-7-4-6-14(12-15)19(22)21(13-16-8-5-11-24-16)18-10-3-2-9-17(18)20/h2-12H,13H2,1H3

InChI Key

AWOOVXYNTQSRDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl

Origin of Product

United States

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